molecular formula C17H22ClNO4 B1336741 (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217777-96-2

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1336741
CAS No.: 1217777-96-2
M. Wt: 339.8 g/mol
InChI Key: ITYZUJACZSDOIE-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is attached via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYZUJACZSDOIE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428016
Record name 1-(tert-Butoxycarbonyl)-2-[(4-chlorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217777-96-2
Record name 1-(tert-Butoxycarbonyl)-2-[(4-chlorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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